molecular formula C11H9ClF3NO3 B13502094 (3R)-3-(4-chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid

(3R)-3-(4-chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid

Cat. No.: B13502094
M. Wt: 295.64 g/mol
InChI Key: VKCARISYMQSVEI-MRVPVSSYSA-N
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Description

(3R)-3-(4-chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid is an organic compound that features a trifluoroacetamido group and a chlorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,2,2-trifluoroacetamide.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

    Final Product Formation: The intermediate is then subjected to further reactions, such as acylation and hydrolysis, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-(4-chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(4-chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its trifluoroacetamido group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such characteristics are desired.

Properties

Molecular Formula

C11H9ClF3NO3

Molecular Weight

295.64 g/mol

IUPAC Name

(3R)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H9ClF3NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m1/s1

InChI Key

VKCARISYMQSVEI-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)NC(=O)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)Cl

Origin of Product

United States

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